2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, methoxy, phenoxy, and furan groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reactions. The final step usually involves the condensation of the intermediates under controlled temperature and pressure conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2,4-dichloro-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide
- 2-(2,4-dibromo-6-ethoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C17H16Br2N2O4 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-[(E)-3-(5-methylfuran-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-11-5-6-13(25-11)4-3-7-20-21-16(22)10-24-17-14(19)8-12(18)9-15(17)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b4-3+,20-7+ |
InChI Key |
HAFKLMAEAULBJH-JMRKRURISA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC |
Canonical SMILES |
CC1=CC=C(O1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC |
Origin of Product |
United States |
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